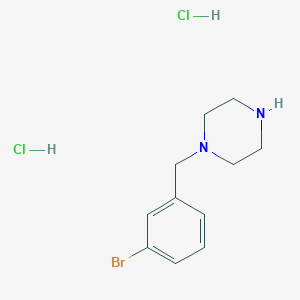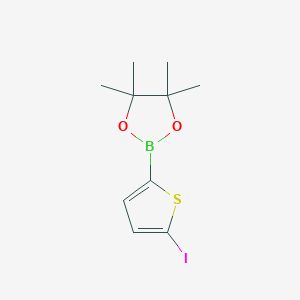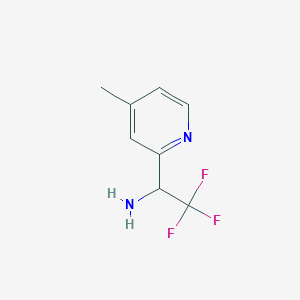
2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine is an organic compound that features a trifluoromethyl group and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine typically involves the introduction of the trifluoromethyl group and the pyridine ring through a series of organic reactions. Common synthetic routes may include:
Nucleophilic substitution reactions: Using a suitable trifluoromethylating agent to introduce the trifluoromethyl group.
Coupling reactions: Employing palladium-catalyzed cross-coupling reactions to attach the pyridine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalyst selection: Choosing effective catalysts to facilitate the reactions.
Reaction optimization: Adjusting temperature, pressure, and solvent conditions to improve efficiency.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized forms.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while substitution could introduce new functional groups.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Use in materials science for developing new materials with specific properties.
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler analog without the pyridine ring.
4-Methyl-2-pyridylamine: Lacks the trifluoromethyl group.
Uniqueness
2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine is unique due to the combination of the trifluoromethyl group and the pyridine ring, which imparts distinct chemical and physical properties.
特性
分子式 |
C8H9F3N2 |
|---|---|
分子量 |
190.17 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(4-methylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H9F3N2/c1-5-2-3-13-6(4-5)7(12)8(9,10)11/h2-4,7H,12H2,1H3 |
InChIキー |
SSJHIJDXYWRSKH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)C(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



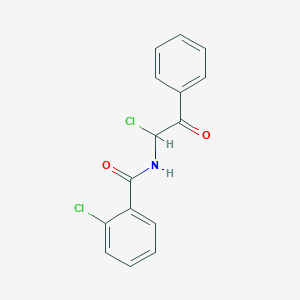
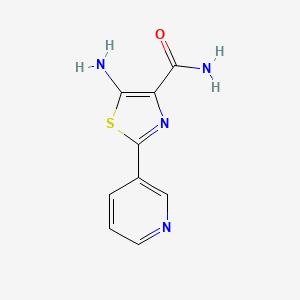

![Benzoic acid,4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-,ethyl ester](/img/structure/B12626830.png)
![3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid](/img/structure/B12626832.png)
![4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide](/img/structure/B12626835.png)


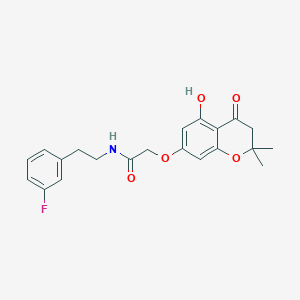
![(5R)-5-[Amino(phenyl)methyl]oxolan-2-one](/img/structure/B12626845.png)
![(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(2-phenylmethoxyphenyl)pentanamide](/img/structure/B12626868.png)
